Fluorescent Quantum Yield of Derived 4,10-Dicyano Compound Surpasses 3,4,9,10-Tetracyanoperylene
Cyanation of the target compound yields isobutyl 4,10-dicyanoperylene-3,9-dicarboxylate with a fluorescent quantum efficiency (Φ) of 91% in chloroform [1]. This significantly exceeds the 83% Φ reported for the structurally related 3,4,9,10-tetracyanoperylene under identical conditions [1], demonstrating that the 4,10-dicyano diester scaffold provides a superior fluorophore platform.
| Evidence Dimension | Fluorescent quantum efficiency (Φ) in chloroform |
|---|---|
| Target Compound Data | Isobutyl 4,10-dicyanoperylene-3,9-dicarboxylate: Φ = 91% |
| Comparator Or Baseline | 3,4,9,10-Tetracyanoperylene: Φ = 83% |
| Quantified Difference | +8 percentage points (relative improvement of ~9.6%) |
| Conditions | Solution in chloroform; dye incorporated into PMMA films (0.01–0.05% concentration) for photostability tests [1] |
Why This Matters
A 9.6% higher quantum yield in the same measurement conditions translates directly to brighter emission in fluorescence-based collectors, displays, and sensors, providing a tangible performance advantage for procurement decisions where photon output is critical.
- [1] BASF. Perylene compounds. U.S. Patent 4,618,694, 1986. Examples 2 and 4. View Source
